molecular formula C8H10F9NO4S B12713504 1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide CAS No. 93762-12-0

1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide

Cat. No.: B12713504
CAS No.: 93762-12-0
M. Wt: 387.22 g/mol
InChI Key: QSEWDLHUEPHPCY-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide is a fluorinated sulfonamide compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated sulfonamides typically involves the reaction of a sulfonamide precursor with fluorinated reagents. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using fluorinated alkyl halides to introduce fluorine atoms into the sulfonamide structure.

    Electrophilic fluorination: Employing reagents like Selectfluor to add fluorine atoms to the compound.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide may undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

Fluorinated sulfonamides are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

These compounds may serve as probes or inhibitors in biochemical studies, particularly in the investigation of enzyme functions.

Medicine

Industry

In industrial applications, these compounds are used in the production of specialty chemicals, coatings, and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide involves its interaction with specific molecular targets. The fluorine atoms in the compound may enhance its binding affinity to proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl sulfonamides: Compounds with similar fluorinated sulfonamide structures.

    Perfluorinated compounds: Molecules with a high degree of fluorination, such as perfluorooctanoic acid (PFOA).

Uniqueness

1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

93762-12-0

Molecular Formula

C8H10F9NO4S

Molecular Weight

387.22 g/mol

IUPAC Name

1,1,2,3,3,3-hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulfonamide

InChI

InChI=1S/C8H10F9NO4S/c9-5(6(10,11)12,7(13,14)15)8(16,17)23(21,22)18(1-3-19)2-4-20/h19-20H,1-4H2

InChI Key

QSEWDLHUEPHPCY-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)S(=O)(=O)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F

Origin of Product

United States

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